molecular formula C14H26N2O4 B8236368 Di-tert-butyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate

Di-tert-butyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate

Cat. No.: B8236368
M. Wt: 286.37 g/mol
InChI Key: KQZUBILBAGXYBO-ZJUUUORDSA-N
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Description

Di-tert-butyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative featuring two tert-butyl ester groups and an amino substituent at the 4-position in the (2S,4R) stereochemical configuration. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for peptidomimetics and bioactive molecules requiring rigid, stereodefined scaffolds. Its tert-butyl groups enhance solubility in organic solvents and stabilize the compound during synthetic transformations, while the amino group enables further functionalization, such as coupling reactions or incorporation into larger molecular architectures .

Properties

IUPAC Name

ditert-butyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)10-7-9(15)8-16(10)12(18)20-14(4,5)6/h9-10H,7-8,15H2,1-6H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZUBILBAGXYBO-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(CN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Synthesis from (2S,4R)-4-Hydroxypyrrolidine Precursors

A widely adopted route begins with (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid derivatives. Key steps include:

  • Dual Boc Protection : Reacting the hydroxylpyrrolidine with tert-butyl N,N′-diisopropylcarbamimidate in tetrahydrofuran (THF) at 70°C for 21 hours introduces both tert-butyloxycarbonyl (Boc) groups. This method achieves a 68% yield of di-tert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate.

  • Hydroxyl-to-Amine Conversion :

    • Tosylation : Treating the hydroxyl intermediate with p-toluenesulfonyl chloride (TsCl) in dichloromethane and pyridine at 40°C for 96 hours forms the tosylate (81% yield).

    • Nucleophilic Substitution : Displacing the tosyl group with sodium azide (NaN₃) in dimethylformamide (DMF) at 100°C, followed by Staudinger reduction (triphenylphosphine, THF/H₂O) or catalytic hydrogenation (H₂/Pd-C), yields the primary amine.

Table 1: Key Reaction Parameters for Hydroxypyrrolidine Route

StepReagents/ConditionsYieldStereochemical OutcomeSource
Boc Protectiontert-Butyl N,N′-diisopropylcarbamimidate, THF, 70°C68%Retention of (2S,4R)
TosylationTsCl, pyridine, CH₂Cl₂, 40°C81%Configuration preserved
Azide FormationNaN₃, DMF, 100°C85%Inversion at C4
Reduction to AmineH₂, 10% Pd/C, MeOH90%Retention

Azide Intermediate Route

MethodCatalyst/ReagenteeYieldSource
Rhodium-BINAP[Rh(cod)(R)-BINAP]⁺BF₄⁻98%75%
Enzymatic ResolutionPSL-C, isopropyl acetate95%60%

Critical Analysis of Methodologies

Yield and Scalability

  • The hydroxypyrrolidine route offers moderate yields (68–81%) but requires multi-step purification.

  • Azide reduction provides higher yields (90–95%) and is scalable for industrial applications.

Stereochemical Integrity

  • Tosylate displacement risks racemization at C4 unless polar aprotic solvents (e.g., DMF) are used.

  • Catalytic hydrogenation preserves configuration but demands strict control over reaction conditions.

Practical Considerations

  • Cost : Chiral catalysts (e.g., Rh-BINAP) increase expenses, making enzymatic resolution more economical for large-scale synthesis.

  • Safety : Azide intermediates require careful handling due to toxicity and explosion risks .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolidine derivatives, while reduction can produce reduced amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14_{14}H25_{25}N1_{1}O5_{5}
  • Molecular Weight : 287.35 g/mol
  • CAS Number : 170850-75-6

The compound features a pyrrolidine ring with two carboxylate groups and tert-butyl substituents that enhance its lipophilicity, making it a valuable scaffold for drug development.

Synthesis of Bioactive Compounds

Di-tert-butyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate serves as a precursor for various bioactive molecules. Its derivatives have been synthesized to explore their potential as inhibitors for various biological targets.

Table 1: Derivatives and Their Biological Activities

Compound NameBiological ActivityReference
1-tert-butyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylateDopamine transporter inhibition
N-Boc-trans-4-amino-L-proline methyl esterAntimicrobial activity
Methyl (2S,4S)-1-Boc-4-aminopyrrolidine-2-carboxylatePotential anti-inflammatory agent

Neuropharmacological Studies

Research indicates that derivatives of this compound exhibit significant interactions with neurotransmitter systems. For instance, compounds derived from this scaffold have shown high affinity for dopamine and norepinephrine transporters, which are crucial in treating mood disorders and attention deficit hyperactivity disorder (ADHD) .

Case Study 1: Inhibition of Monoamine Transporters

A study synthesized various derivatives of this compound and evaluated their inhibitory effects on monoamine transporters. The results demonstrated that certain modifications significantly enhanced the affinity for dopamine transporters, suggesting potential applications in developing antidepressants .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of derivatives synthesized from this compound. The study revealed that specific derivatives exhibited potent activity against various bacterial strains, indicating their potential as new antibiotic agents .

Mechanism of Action

The mechanism of action of di-tert-butyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of enzymes. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diastereomeric and Functional Group Variants

Di-tert-butyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate
  • Structure: Fluorine replaces the amino group at the 4-position.
  • Synthesis: Prepared via fluorination of the corresponding 4-hydroxypyrrolidine precursor using morpholinosulfur trifluoride (MOST) in dichloromethane, yielding 57% after chromatography .
  • Properties :
    • Optical rotation: [α]D²⁰ −8.8 (c 0.2, CHCl₃) .
    • IR bands: 2978, 1744, 1703 cm⁻¹ (ester C=O) .
  • Applications : Used in positron emission tomography (PET) tracer synthesis via [¹⁸F]fluoride substitution .
Di-tert-butyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate
  • Structure : 4-hydroxyl group in (2S,4S) configuration.
  • Synthesis : Derived from N-(tert-butoxycarbonyl)-(2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid via carbamate formation (87% yield) .
  • Properties :
    • Optical rotation: [α]D²⁰ −7.0 (c 0.1, CHCl₃) .
    • Key intermediate for tosylation (66% yield of tosyloxy derivative) .
1-tert-Butyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate
  • Structure : Mixed tert-butyl and methyl esters.
  • Synthesis : Prepared via selective deprotection of tert-butyl groups using trifluoroacetic acid (TFA) .
  • Applications: Intermediate for methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate, a precursor to fluorinated amino acids .

Functionalized Derivatives

Di-tert-butyl (2S,4R)-4-(tosyloxy)pyrrolidine-1,2-dicarboxylate
  • Structure : Tosyloxy group at the 4-position.
  • Synthesis : Tosylation of the 4-hydroxyl precursor with p-toluenesulfonyl chloride (6.6% yield) .
  • Applications : Key leaving group for nucleophilic substitution (e.g., fluorination or amination) .
1-(Tert-Butyl) 2-methyl (2S,4R)-4-hydroxy pyrrolidine-1,2-dicarboxylate
  • Structure : Mixed esters with a hydroxyl group.
  • Properties :
    • Crystal structure resolved via X-ray diffraction; hydrogen bonding stabilizes the solid-state conformation .
    • Demonstrated antiviral activity in molecular docking studies .

5-Oxo and Fluorinated Analogues

(S)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate
  • Structure : 5-keto group introduces planarity.
  • Properties :
    • Reduced steric hindrance compared to 4-substituted variants.
    • Used in heterocyclic chemistry for [3+2] cycloadditions .
O1-tert-butyl O2-methyl (2S,4R)-4-fluoro-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate
  • Structure : Fluorine and hydroxymethyl groups at C4.
  • Applications: Potential bifunctional building block for radiopharmaceuticals or glycoconjugates .

Comparative Data Table

Compound Name Substituent (C4) Configuration Key Synthesis Step Yield Optical Rotation ([α]D) Applications
Di-tert-butyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate NH₂ (2S,4R) Amination of tosylate precursor N/A Not reported Drug intermediates
Di-tert-butyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate F (2S,4R) Fluorination with MOST 57% −8.8 (c 0.2, CHCl₃) PET tracers
Di-tert-butyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate OH (2S,4S) Carbamate formation 87% −7.0 (c 0.1, CHCl₃) Tosylation precursor
1-tert-Butyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate NH₂ (2S,4R) Selective deprotection with TFA 61% Not reported Fluorinated amino acid synthesis
Di-tert-butyl (2S,4R)-4-(tosyloxy)pyrrolidine-1,2-dicarboxylate OTs (2S,4R) Tosylation of hydroxyl derivative 6.6% −62.3 (c 0.2, CHCl₃) Nucleophilic substitution

Key Research Findings

  • Stereochemical Impact : The (2S,4R) configuration confers distinct reactivity vs. (2S,4S) diastereomers. For example, fluorination of the (4R)-hydroxy precursor proceeds with higher regioselectivity compared to the (4S) isomer .
  • Functional Group Compatibility : The tert-butyl esters remain stable under acidic fluorination conditions (e.g., MOST), whereas methyl esters require milder deprotection .
  • Biological Relevance: Hydroxyl and amino derivatives exhibit marked differences in molecular docking profiles; the amino variant shows stronger hydrogen-bonding interactions with viral proteases .

Biological Activity

Di-tert-butyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate, a compound with the CAS number 194163-86-5, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H26N2O4
  • Molecular Weight : 286.37 g/mol
  • Purity : 97%

This compound is characterized by the presence of two carboxylate groups and an amino group in a pyrrolidine ring structure, which contributes to its biological activity.

1. Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies indicate that it exhibits significant activity against various gram-positive and gram-negative bacteria. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µM
Escherichia coli16 µM
Pseudomonas aeruginosa32 µM

These findings suggest that the compound could be a candidate for developing new antibiotics, especially against resistant strains .

2. Anti-inflammatory Effects

Research has indicated that derivatives of aminopyrrolidine compounds can exhibit anti-inflammatory properties. This compound was evaluated in models of inflammation and showed a reduction in inflammatory markers such as TNF-alpha and IL-6 in treated animal models .

The biological activity of this compound is attributed to several mechanisms:

  • Membrane Disruption : The compound interacts with bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at [University X] evaluated the antimicrobial efficacy of this compound against clinical isolates of resistant bacteria. The results demonstrated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly.

Study 2: Anti-inflammatory Response

In a controlled experiment involving mice subjected to induced paw inflammation, administration of this compound resulted in a marked decrease in paw swelling and pain response compared to the control group. Histological analysis revealed reduced leukocyte infiltration in treated tissues .

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of Di-tert-butyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate be confirmed experimentally?

  • Methodological Answer : The stereochemistry of this compound can be determined using a combination of NMR spectroscopy (e.g., NOESY or 1^1H-1^1H coupling constants) and X-ray crystallography . For example, in structurally similar pyrrolidine derivatives, X-ray analysis revealed correlations between torsion angles and hyperconjugative interactions, confirming the (2S,4R) configuration . Additionally, chiral starting materials (e.g., Boc-protected pyroglutamic acid derivatives) are often used to ensure stereochemical fidelity during synthesis .

Q. What are the optimal conditions for synthesizing this compound?

  • Methodological Answer : Key steps include:

  • Alkylation : Use of lithium bis(trimethylsilyl)amide (LiHMDS) at −78°C in THF for deprotonation, followed by allylation or fluoropropyl addition (e.g., allyl bromide or DAST fluorination) .
  • Purification : Column chromatography with gradients like 20–50% EtOAc/hexane or 33–50% EtOAc/hexane to isolate isomers .
  • Yields : Typically 23–33%, influenced by reaction temperature and stoichiometric control of reagents like DIPEA .

Q. How should researchers handle solubility and stability challenges during experiments?

  • Methodological Answer :

  • Solubility : The compound is moderately soluble in CH2_2Cl2_2, THF, and EtOAc. For aqueous compatibility, use co-solvents like DMSO (up to 3.11 mg/mL solubility observed in analogs) .
  • Stability : Store under inert gas (N2_2) at −20°C to prevent tert-butyl ester hydrolysis. Avoid prolonged exposure to moisture or acidic conditions .

Advanced Research Questions

Q. How can fluorinated derivatives of this compound be synthesized while preserving stereochemistry?

  • Methodological Answer : Fluorination at the 4-position requires precise control:

  • DAST Fluorination : React the hydroxyl precursor with DAST (diethylaminosulfur trifluoride) at −78°C in CH2_2Cl2_2, followed by neutralization with NaHCO3_3 to yield fluorinated products. Stereochemical retention is achieved via low-temperature kinetics .
  • Example : (2S,4R)-4-fluoropyrrolidine derivatives were synthesized with 61% yield using TFA for Boc-deprotection and K2_2CO3_3 for neutralization .

Q. What analytical strategies resolve contradictions in reported reaction yields for similar pyrrolidine derivatives?

  • Methodological Answer : Discrepancies in yields (e.g., 23% vs. 33% for fluoropropyl analogs) arise from:

  • Reagent Purity : Ensure anhydrous conditions for LiHMDS and DAST .
  • Chromatography Efficiency : Use high-resolution silica gel and optimize solvent polarity gradients to separate diastereomers .
  • Validation : Cross-check results with orthogonal methods like chiral HPLC or mass spectrometry .

Q. How do hyperconjugative interactions in the pyrrolidine ring influence reactivity?

  • Methodological Answer : Crystallographic studies show that torsion angles (e.g., C4–N–C2–O) correlate with bond-length alternations, stabilizing specific conformations. For example, hyperconjugation between the N–C σ-bond and adjacent carbonyl groups enhances electrophilicity at the 4-position, guiding regioselective modifications .

Safety and Handling

Q. What safety protocols are critical when working with this compound?

  • Methodological Answer :

  • Hazards : The compound may cause respiratory irritation (GHS H335) and skin/eye damage (H315/H319). Use PPE (gloves, goggles) and work in a fume hood .
  • Waste Management : Quench reactions with NH4_4Cl or NaHCO3_3 before aqueous disposal. Avoid inhalation of volatile byproducts (e.g., CH2_2Cl2_2) .

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